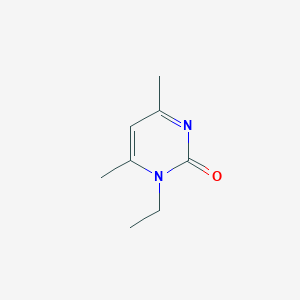

1-ethyl-4,6-dimethyl-2(1H)-pyrimidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-ethyl-4,6-dimethylpyrimidin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-4-10-7(3)5-6(2)9-8(10)11/h5H,4H2,1-3H3 |

InChI Key |

LORIBAPSVKJOFE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=NC1=O)C)C |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics in Pyrimidinone Synthesis

Mechanistic Investigations of Key Reactions

The formation of the pyrimidinone ring from N-ethylurea and acetylacetone (B45752) involves a series of key chemical transformations. While direct mechanistic studies on this specific reaction are not extensively documented, the mechanism can be inferred from well-established principles of pyrimidine (B1678525) synthesis and related reactions, such as the Biginelli reaction.

The initial step in the acid-catalyzed condensation of an amine (or in this case, a urea (B33335) derivative) with a carbonyl compound is the formation of an iminium ion. In the synthesis of 1-ethyl-4,6-dimethyl-2(1H)-pyrimidinone, the reaction is initiated by the protonation of one of the carbonyl groups of acetylacetone, which exists in equilibrium with its enol form. The more nucleophilic nitrogen of N-ethylurea then attacks the protonated carbonyl carbon.

Subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of a reactive iminium ion. This electrophilic species is a key intermediate that drives the subsequent cyclization step. The formation of the iminium ion is a reversible process and is a crucial step in many organic reactions involving amines and carbonyls.

The reaction proceeds through a series of nucleophilic additions. The initial attack of the N-ethylurea on the carbonyl group is a nucleophilic addition to the carbon-oxygen double bond. Following the formation of the iminium ion, an intramolecular nucleophilic addition occurs where the terminal nitrogen atom of the urea moiety attacks the second carbonyl group of the acetylacetone backbone, leading to the formation of the six-membered pyrimidinone ring.

While the direct synthesis of this compound from N-ethylurea and acetylacetone does not involve a traditional intermolecular aldol (B89426) condensation, intramolecular cyclization bears resemblance to this class of reactions. The formation of the new carbon-nitrogen bond during ring closure can be viewed as an intramolecular amino-aldol type reaction.

In related syntheses, such as the Biginelli reaction, an initial aldol condensation between an aldehyde and a β-ketoester is a key step that generates a carbocationic intermediate. While a distinct aldehyde is not a starting material in the synthesis of this compound, the protonated carbonyl group of acetylacetone can be considered to have carbocation-like character, making it susceptible to nucleophilic attack. The stability of any potential carbonium ion intermediates will influence the reaction pathway and rate.

Electrocyclic reactions, a type of pericyclic reaction, can be involved in the formation of heterocyclic rings from open-chain conjugated systems. In the context of pyrimidinone synthesis from acyclic precursors, a hypothetical electrocyclization could occur from a conjugated triene-like system formed after the initial condensation of N-ethylurea and acetylacetone.

Factors Influencing Reaction Regioselectivity and Yield

The regioselectivity of the reaction between an unsymmetrical urea, such as N-ethylurea, and a symmetrical β-diketone like acetylacetone is not a primary concern as both carbonyl groups of acetylacetone are equivalent. However, if an unsymmetrical β-diketone were used, the initial site of nucleophilic attack by the N-ethylurea would become a critical factor determining the final product structure.

Catalyst: The reaction is typically acid-catalyzed. The choice and concentration of the acid can affect the rate of iminium ion formation and subsequent cyclization. Both Brønsted and Lewis acids can be employed.

Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate and yield.

Reaction Time: Adequate reaction time is necessary to ensure the completion of the reaction. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial for determining the optimal reaction time.

Water Removal: The condensation steps in the reaction mechanism produce water. Removal of this water, for instance by azeotropic distillation, can shift the equilibrium towards the product side and improve the yield.

Table 1: Factors Affecting the Synthesis of Pyrimidinones (B12756618)

| Factor | Influence on Reaction | General Observations |

| Catalyst | Affects the rate of iminium ion formation and cyclization. | Acid catalysis is typically required. The strength and type of acid can be optimized. |

| Temperature | Influences the reaction kinetics. | Higher temperatures increase the reaction rate but may lead to side products. |

| Solvent | Affects the stability of intermediates and transition states. | Solvent polarity can be varied to optimize the reaction. |

| Reactant Stoichiometry | The ratio of N-ethylurea to acetylacetone can impact the yield. | An excess of one reactant may be used to drive the reaction to completion. |

| Water Removal | Shifts the reaction equilibrium towards the product. | Techniques like azeotropic distillation can improve the yield. |

Kinetic Studies of Pyrimidinone Formation

Kinetic studies on the reaction of urea with pentane-2,4-dione (acetylacetone) in acidic solution suggest that the mechanism involves an acid-catalyzed attack of the urea on the keto-enol form of the diketone, followed by cyclization. rsc.org The rate of the reaction is dependent on the concentrations of the reactants and the acid catalyst.

For the Biginelli reaction, it has been proposed that the rate-determining step can vary depending on the specific reactants and conditions. In some cases, the initial condensation to form an acylimine intermediate is the slowest step, while in others, the subsequent cyclization and dehydration may be rate-limiting.

A hypothetical kinetic study for the formation of this compound would likely involve monitoring the disappearance of reactants or the appearance of the product over time under various conditions (e.g., different temperatures, catalyst concentrations). This would allow for the determination of the reaction order with respect to each reactant and the activation energy of the reaction, providing a quantitative understanding of the reaction dynamics.

Table 2: Hypothetical Kinetic Parameters for Pyrimidinone Formation

| Parameter | Description | Method of Determination |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. | Determined by fitting experimental concentration-time data to a rate law. |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | Determined by varying the initial concentrations of reactants and observing the effect on the initial reaction rate. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Determined from the temperature dependence of the rate constant using the Arrhenius equation. |

Derivatization and Structural Modification of Pyrimidinone Scaffolds

N-Alkylation and N-Acylation Reactions

The nitrogen atoms within the pyrimidinone ring are common sites for derivatization. N-alkylation and N-acylation reactions are fundamental methods for introducing a variety of substituents, which can significantly influence the molecule's properties.

The anion of a 2-pyrimidinone can react with alkylating agents like alkyl halides to yield either N-substituted or O-substituted products. clockss.org The selectivity between N- and O-alkylation is often influenced by factors such as the choice of solvent, the counter-ion, and the specific alkylating agent used. nih.govresearchgate.net For a precursor like 4,6-dimethyl-2(1H)-pyrimidinone, reaction with an ethyl halide (e.g., ethyl iodide) in the presence of a base would lead to the formation of the title compound, 1-ethyl-4,6-dimethyl-2(1H)-pyrimidinone.

Further alkylation or acylation on a pre-substituted pyrimidinone like this compound is less straightforward as there are no remaining acidic N-H protons. However, derivatization of the parent 4,6-dimethyl-2(1H)-pyrimidinone scaffold is a common strategy. A variety of alkyl and acyl groups can be introduced at the N-1 and N-3 positions, leading to a diverse library of compounds. For example, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a well-known derivative used as a solvent in various chemical reactions, including N-alkylation of amines. sigmaaldrich.com

Table 1: Examples of N-Alkylation Agents for Pyrimidinone Scaffolds This table is for illustrative purposes and shows potential reactants for the parent scaffold.

| Alkylating Agent | Resulting N-Substituent |

|---|---|

| Ethyl Iodide | Ethyl |

| Methyl Iodide | Methyl |

| Benzyl Bromide | Benzyl |

| Allyl Chloride | Allyl |

Substitution Reactions at Ring Positions (e.g., C-4, C-6, C-2)

Modification of the pyrimidine (B1678525) ring itself through substitution reactions provides another avenue for creating structural diversity. The reactivity of the C-2, C-4, C-5, and C-6 positions can be exploited to introduce new functional groups.

The oxygen atom at the C-2 position, formally part of a lactam system, can be converted into a better leaving group, allowing for nucleophilic substitution. For instance, treatment with reagents like phosphoryl chloride can transform the C-2 oxygen into a chlorine atom. kjpupi.id This chloro-substituted pyrimidine is then susceptible to displacement by various nucleophiles, such as amines or alkoxides, enabling the introduction of a wide range of substituents at this position. clockss.org

The methyl groups at the C-4 and C-6 positions can also be functionalized, for example, through radical halogenation followed by nucleophilic substitution. The C-5 position, being a vinylogous position relative to the carbonyl group, can undergo electrophilic substitution reactions under certain conditions. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating new carbon-carbon bonds at halogenated positions of the pyrimidine ring. mdpi.com

Table 2: Potential Substitution Reactions on the Pyrimidinone Core This table outlines general strategies for substitution on the pyrimidinone ring.

| Ring Position | Reaction Type | Potential Reagent(s) | Resulting Functional Group |

|---|

Formation of Fused Heterocyclic Systems (e.g., Triazolopyrimidinones, Pyrimidopyrimidines)

The pyrimidinone scaffold serves as a valuable building block for the synthesis of fused heterocyclic systems. derpharmachemica.com These bicyclic and polycyclic structures often exhibit significant biological activities and are prominent in medicinal chemistry. researchgate.netnih.gov

One common strategy involves introducing a reactive handle onto the pyrimidinone core, which can then participate in a ring-closing reaction. For example, a pyrimidinylhydrazone can undergo oxidative cyclization to form a triazolopyrimidine ring system. kjpupi.id This creates a researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine structure, a scaffold known for its diverse pharmacological properties. kjpupi.idresearchgate.net

Another important class of fused systems is the pyrimidopyrimidines. researchgate.net These can be synthesized by constructing a second pyrimidine ring onto the initial pyrimidinone core. For instance, a 4-aminopyrimidine (B60600) derivative can be condensed with reagents like diethyl 2-(ethoxymethylene)malonate to build the second ring, leading to pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine systems. nih.gov Similarly, pyrido[2,3-d]pyrimidines can be synthesized from appropriately substituted pyrimidinone precursors, demonstrating the versatility of this scaffold in creating complex heterocyclic frameworks. nih.gov

Table 3: Representative Fused Heterocyclic Systems Derived from Pyrimidinones (B12756618)

| Fused System | Description |

|---|---|

| Triazolopyrimidinone | A pyrimidine ring fused with a triazole ring. kjpupi.id |

| Pyrimidopyrimidine | Two fused pyrimidine rings. researchgate.net |

| Pyridopyrimidine | A pyrimidine ring fused with a pyridine (B92270) ring. nih.gov |

| Pyrazolopyrimidine | A pyrimidine ring fused with a pyrazole (B372694) ring. derpharmachemica.com |

Structure-Activity Relationship (SAR) Studies via Systematic Derivatization

Systematic derivatization of the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies. SAR analysis is a critical process in medicinal chemistry that aims to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov

By creating a library of analogues where specific parts of the molecule are systematically varied, researchers can identify key pharmacophores and toxicophores. For the this compound scaffold, an SAR study might involve synthesizing derivatives with:

Variations at N-1: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, butyl), cyclic groups (e.g., cyclopropyl, phenyl), or functionalized chains. SAR studies on similar heterocycles have shown that the nature of the N-1 substituent can be critical for activity. nih.gov

Modifications at C-4 and C-6: Altering the methyl groups to larger alkyl groups, aryl groups, or introducing functional groups. The size and electronic properties of these substituents can influence how the molecule fits into a biological target.

Substitutions at C-5: Introducing small substituents like halogens or hydroxyl groups at the C-5 position to probe electronic and steric effects.

Formation of Fused Systems: Evaluating the activity of fused derivatives, such as the triazolopyrimidinones, to explore new chemical space. kjpupi.id

The resulting data, which typically compares the biological activity (e.g., IC₅₀ values) of the derivatives, allows for the development of a predictive model for designing more potent and selective compounds. nih.govacs.org

Table 4: Illustrative SAR Data for Hypothetical Pyrimidinone Derivatives This interactive table presents hypothetical data to demonstrate the principles of an SAR study.

| Compound ID | N-1 Substituent | C-4 / C-6 Substituent | C-5 Substituent | Hypothetical Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Base | Ethyl | Methyl | H | 10.5 |

| Mod-1 | Methyl | Methyl | H | 15.2 |

| Mod-2 | Propyl | Methyl | H | 8.1 |

| Mod-3 | Ethyl | Ethyl | H | 12.3 |

| Mod-4 | Ethyl | Phenyl | H | >50 |

| Mod-5 | Ethyl | Methyl | Cl | 5.6 |

| Mod-6 | Propyl | Methyl | Cl | 2.3 |

Based on a comprehensive search for scientific literature and spectral data, it is not possible to generate the requested article on “this compound.”

The specific, detailed research findings required to populate the advanced spectroscopic characterization sections of the outline—including ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography data—are not available in the public domain for this exact chemical compound.

While information exists for structurally related pyrimidinone derivatives, the strict requirement to focus solely on "this compound" and to provide scientifically accurate data tables and findings for this specific molecule cannot be met. Generating content without this data would not adhere to the instructions for accuracy and detail.

Advanced Spectroscopic Characterization and Structural Elucidation

Other Advanced Techniques (e.g., UV/Vis Spectroscopy)

Ultraviolet-visible (UV/Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The electronic transitions that occur upon absorption of UV/Vis radiation are characteristic of the molecule's structure. For 2(1H)-pyrimidinone and its derivatives, the UV/Vis spectra are primarily characterized by π → π* and n → π* transitions associated with the conjugated heterocyclic ring system.

The substitution pattern on the pyrimidinone ring significantly influences the position and intensity of the absorption maxima (λmax). Alkyl groups, such as the ethyl group at the N1 position and the methyl groups at the C4 and C6 positions of 1-ethyl-4,6-dimethyl-2(1H)-pyrimidinone, are expected to have a bathochromic (red) shift effect on the π → π* transitions due to hyperconjugation. This effect increases the electron density in the π system, which in turn lowers the energy gap between the π and π* orbitals.

A comprehensive analysis would involve dissolving this compound in various solvents of differing polarities and recording the resulting UV/Vis spectra. This would allow for the empirical determination of λmax values and molar absorptivity (ε), providing insight into the electronic structure of the molecule. Theoretical calculations using methods such as Time-Dependent Density Functional Theory (TD-DFT) could also be employed to predict the electronic transitions and complement experimental findings. A representative, though hypothetical, data table for such an analysis is presented below to illustrate how such data would be structured.

Hypothetical UV/Vis Spectroscopic Data for this compound

| Solvent | λmax 1 (nm) | ε1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | ε2 (L·mol⁻¹·cm⁻¹) | Transition Assignment |

| Hexane | 225 | 8,500 | 295 | 2,100 | π → π* / n → π |

| Ethanol (B145695) | 230 | 9,200 | 290 | 1,900 | π → π / n → π |

| Water | 232 | 9,500 | 288 | 1,800 | π → π / n → π* |

Computational Chemistry and Theoretical Studies on Pyrimidinone Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to pyrimidine (B1678525) and pyrimidinone derivatives to predict their molecular properties and reactivity.

Electronic Structure Analysis

DFT calculations are crucial for understanding the electronic properties of pyrimidinone derivatives. epstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgijcce.ac.ir The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. physchemres.org The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. wjarr.com A smaller energy gap generally corresponds to higher chemical reactivity and lower stability. wjarr.com

In addition to frontier molecular orbitals, DFT is used to calculate other electronic descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and the molecular electrostatic potential (MEP). tandfonline.comirjweb.com The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying positive (nucleophilic attack sites) and negative (electrophilic attack sites) regions. epstem.net These computational analyses provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and biological interactions. epstem.netphyschemres.org

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source(s) |

| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one | -6.21 | -0.11 | 6.10 | physchemres.org |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) | -5.46 | -1.59 | 3.87 | wjarr.com |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) | -5.46 | -1.83 | 3.63 | wjarr.com |

| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) | -5.57 | -1.69 | 3.88 | wjarr.com |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.26 | -0.88 | - | irjweb.com |

Energetic Landscape of Reaction Pathways

DFT calculations are also employed to map the energetic landscape of chemical reactions involving pyrimidinone derivatives. This involves calculating the geometries and energies of reactants, transition states, intermediates, and products along a proposed reaction coordinate. researchgate.net By identifying the transition states and calculating their corresponding activation energies, researchers can elucidate the mechanism of a reaction and determine the most favorable pathway. researchgate.net

For instance, in the synthesis of pyrimidine-based compounds, DFT can be used to interpret the plausibility of a reaction pathway by analyzing the charge density on reacting atoms, which can enhance or inhibit nucleophilic or electrophilic attacks. rsc.org Theoretical studies on the synthesis of pyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione, for example, have shown that the presence of a protonic acid catalyst significantly lowers the activation energy compared to the uncatalyzed reaction, thereby confirming its effectiveness. researchgate.net Such analyses are vital for optimizing synthetic routes and understanding the underlying chemical transformations. researchgate.netrsc.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used to screen and design potential drug candidates based on pyrimidinone scaffolds.

Prediction of Binding Affinities (e.g., Ki values for protein targets)

A primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein target. This affinity is often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy suggests a more stable protein-ligand complex and, consequently, a higher binding affinity. nih.gov

This predicted binding energy can be correlated with experimental measures like the inhibition constant (Ki), which quantifies the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. Studies on pyrimidine derivatives have demonstrated the use of docking to predict binding energies against various protein targets, such as Fatty Acid Amide Hydrolase (FAAH) and Cyclin-Dependent Kinase 2 (CDK2), helping to identify compounds with the highest potential for biological activity. nih.govresearchgate.net

| Pyrimidinone Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Source(s) |

| 4c (chloro-substituted) | CDK2 (1HCK) | -7.9 | nih.gov |

| 4a (cyano-substituted) | CDK2 (1HCK) | -7.7 | nih.gov |

| 4h (fluoro-substituted) | CDK2 (1HCK) | -7.5 | nih.gov |

| 4b (hydroxy-substituted) | CDK2 (1HCK) | -7.4 | nih.gov |

| 2c (nitro-substituted) | FAAH (4DO3) | -30.76 (Acedock score) | researchgate.net |

Elucidation of Molecular Interactions with Biological Macromolecules (e.g., XIAP protein)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov

A notable example is the study of pyrimidinone derivatives as inhibitors of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of cell death and an attractive target in cancer therapy. ccij-online.orgscispace.comnih.gov Docking simulations have been used to evaluate the theoretical interaction of a series of pyrimidinone derivatives with the XIAP protein surface. ccij-online.orgscispace.com These studies identify the specific amino acid residues within the protein's binding pocket that interact with the ligand. For instance, analysis of the interaction between 4,6-Dimethyl-2(1H)-Pyrimidinone and the XIAP protein (PDB: 4ic2) revealed interactions with residues such as GLU, LYS, and TRP. Understanding these precise interactions is fundamental for the rational design and optimization of more potent and selective inhibitors. ccij-online.orgscispace.com

| Pyrimidinone Derivative | Interacting Residues in XIAP (PDB: 4ic2) | Source(s) |

| 1,3-Dimethyl-3,4,5,6,-tetrahydro-2(1H)-pyrimidinone | GLU A:314, LYS A:297, TRP A:323 | scispace.com |

| 4,6-Dimethyl-2(1H)-Pyrimidinone | GLU A:314, LYS A:297, TRP A:323 | scispace.com |

| 5-Fluoro-2-ethoxy-4(1H)pyrimidinone | GLU A:314, LYS A:297, TRP A:323 | scispace.com |

Biological Activity Mechanisms of Pyrimidinone Derivatives in Vitro Focus

In Vitro Studies of Antimicrobial Mechanisms

Pyrimidinone derivatives have demonstrated notable antimicrobial properties, with research pointing to specific interactions that disrupt essential life processes in bacteria and fungi.

The antibacterial effects of pyrimidinone derivatives have been observed against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov One of the primary mechanisms of action is the inhibition of bacterial cell division. nih.gov

Certain thiophenyl-pyrimidine derivatives have been shown to target the FtsZ protein, a crucial component of the bacterial cytoskeleton and cell division machinery. nih.govalbany.edu By inhibiting the GTPase activity of FtsZ, these compounds disrupt its polymerization, which is essential for forming the Z-ring at the site of cell division. nih.gov This disruption leads to an inability of the bacteria to divide, ultimately causing cell death. nih.gov Some pyrimidine (B1678525) compounds demonstrate specific, narrow-spectrum activity against S. aureus and are also effective against biofilm-embedded forms of the bacteria. nih.govsemanticscholar.org Studies on dihydropyrimidinone (DHPM) derivatives have also shown efficacy against extended-spectrum beta-lactamase (ESBL) producing E. coli, indicating a broad potential for these compounds. researchgate.net

Table 1: Antibacterial Activity of Select Pyrimidine Derivatives

| Compound/Derivative | Target Organism | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Thiophenyl-pyrimidine (F20) | Gram-positive bacteria (inc. MRSA, VRE) | Inhibition of FtsZ polymerization and GTPase activity | Inhibition of cell division, bactericidal effects. nih.gov |

| Tetrasubstituted pyrimidines (9e, 10d) | Staphylococcus aureus | Damage to bacterial cells within biofilms | Reduction of viable bacteria and total biomass in pre-formed biofilms. nih.gov |

The antifungal properties of pyrimidinone derivatives are also a significant area of research. eijppr.com Studies have demonstrated their efficacy against various fungal pathogens, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov One pyrimidine derivative containing an amide moiety, compound 5o , exhibited superior antifungal activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, which was more potent than the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/ml). nih.gov

Molecular docking studies suggest that some derivatives, such as imidazo[1,2-a]pyrimidines, may exert their antifungal effect by inhibiting the enzyme CYP51 (lanosterol 14α-demethylase). nih.govmdpi.com This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death. mdpi.com

Enzyme Inhibition Mechanisms (e.g., Cyclin-Dependent Kinase Inhibition)

A prominent mechanism of action for many pyrimidinone derivatives is the inhibition of enzymes crucial for cell cycle regulation, particularly Cyclin-Dependent Kinases (CDKs). researchgate.net CDKs are key regulators of cell cycle progression, and their overexpression is a hallmark of many cancers. nih.gov Pyrimidinone-based scaffolds, such as pyrido[2,3-d]pyrimidin-7-one, are recognized as privileged structures for inhibiting ATP-dependent kinases. researchgate.net

Derivatives of pyrazolo[3,4-d]pyrimidinone have been identified as potent inhibitors of CDK2. nih.gov For instance, compound 4a in one study demonstrated a submicromolar IC50 value of 0.21 µM against CDK2, slightly more potent than the reference inhibitor roscovitine (B1683857) (IC50 of 0.25 µM). nih.gov Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity, with compound 15 having a Ki of 0.005 µM. mdpi.com This inhibition of CDK2 activity can lead to a reduction in the phosphorylation of key substrates like the retinoblastoma protein, ultimately arresting the cell cycle. mdpi.com

Table 2: In Vitro CDK Inhibition by Pyrimidinone Derivatives

| Derivative Class | Specific Compound | Target Enzyme | Inhibitory Concentration | Reference Compound |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidinone | 4a | CDK2 | IC50: 0.21 µM nih.gov | Roscovitine (IC50: 0.25 µM) nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 15 | CDK2 | Ki: 0.005 µM mdpi.com | Not specified |

Protein Interaction Mechanisms (e.g., XIAP Protein Binding)

Pyrimidinone derivatives can also mediate their biological effects by interacting with key proteins involved in apoptosis, or programmed cell death. One such target is the X-linked inhibitor of apoptosis protein (XIAP). ccij-online.orgscispace.com XIAP is an endogenous inhibitor of caspases, the key executioner enzymes in apoptosis, and is often overexpressed in cancer cells, contributing to chemoresistance. nih.gov

Theoretical modeling and docking studies have shown that various pyrimidinone derivatives can interact with the surface of the XIAP protein. ccij-online.orgscispace.com Specifically, they are thought to bind to the BIR3 domain of XIAP, which is responsible for inhibiting caspase-9. nih.govembopress.org This binding is believed to antagonize the anti-apoptotic function of XIAP, preventing it from inhibiting caspases and thereby promoting cancer cell death. nih.gov This mechanism highlights the potential of pyrimidinone derivatives as candidates for cancer therapy by targeting apoptosis inhibition pathways. ccij-online.org

DNA Interaction and Damage Mechanisms

The interaction of pyrimidinone structures with DNA is another mechanism contributing to their biological activity. This is particularly evident in the context of DNA damage, such as that induced by UV radiation. The pyrimidine-pyrimidone (6-4) photoproduct is a major type of UV-induced DNA lesion that significantly distorts the DNA double helix. chemrxiv.org

This lesion involves a covalent bond between adjacent pyrimidine bases, forcing the pyrimidine and pyrimidone rings to be roughly perpendicular. chemrxiv.org This causes a significant kink in the DNA structure, loss of Watson-Crick hydrogen bonds, and increased flexibility, which can lead to bending of the DNA helix by up to 44 degrees. chemrxiv.org While this is a form of DNA damage, the study of how such damaged structures are recognized and repaired by cellular machinery provides insight into DNA-protein interactions that could be mimicked or targeted by synthetic pyrimidinone derivatives. chemrxiv.orgnih.gov Other forms of DNA damage can be caused by reactive oxygen species, which can modify pyrimidine bases and lead to strand breaks. nih.gov

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Analysis)

The culmination of enzyme inhibition and protein interactions by pyrimidinone derivatives is the modulation of fundamental cellular pathways, most notably the cell cycle and apoptosis. researchgate.net

In vitro studies on various cancer cell lines have shown that pyrimidinone derivatives can induce cell cycle arrest at different phases. For example, one pyrimido[1,2-b]pyridazin-2-one derivative arrested the cell cycle at the G0/G1 phase. sid.ir Another compound, a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, caused cell cycle arrest at the S and G2/M phases in ovarian cancer cells. mdpi.com A pyrimidone derivative known as EPCP was found to restore the normal cell cycle profile in SIV-infected cells, where the virus had caused an accumulation of cells in the G1 phase. nih.gov

Furthermore, these compounds are potent inducers of apoptosis. researchgate.netnih.gov This is often achieved by modulating the expression of key apoptosis-regulating proteins. sid.ir Studies have shown that treatment with pyrimidinone derivatives can lead to an increase in the expression of pro-apoptotic proteins like p53 and Bax, while simultaneously decreasing the expression of anti-apoptotic proteins like Bcl-2. sid.irnih.gov This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the caspase cascade, leading to programmed cell death. nih.govresearchgate.net

Applications Beyond Medicinal Chemistry

Catalysis and Materials Science Applications

The pyrimidinone core is a versatile building block in the development of advanced catalysts and functional materials, including polymers, dyes, and corrosion inhibitors.

Pyrimidinone derivatives, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are central to multicomponent reactions like the Biginelli reaction, a cornerstone of heterocyclic synthesis. The reaction itself produces DHPMs, and the development of efficient catalysts for this process is an active area of research. Various catalysts have been employed to improve reaction yields and create more environmentally friendly protocols. researchgate.netmdpi.comnih.gov

Organocatalysts and novel heterogeneous catalysts have been shown to be effective in synthesizing these compounds. For instance, boric acid has been used as a simple and effective catalyst for producing DHPMs with excellent yields and short reaction times. researchgate.net Similarly, Brønsted acidic ionic liquids have been developed as efficient, reusable catalysts that allow the reaction to proceed under mild, solvent-free conditions. nih.gov More advanced systems, such as cadmium-based covalent organic frameworks (Cd-COFs), have demonstrated exceptional activity and selectivity in the solvent-free synthesis of dihydropyrimidinones, highlighting the ongoing innovation in this field. chemmethod.comchemmethod.com

Table 1: Catalysts Used in the Synthesis of Dihydropyrimidinone Derivatives

| Catalyst Type | Specific Catalyst Example | Key Advantages |

|---|---|---|

| Organocatalyst | Boric Acid | Excellent yields (86–97%), short reaction times (0.5–2 h) researchgate.net |

| Ionic Liquid | [Btto][p-TSA] | Good yields, mild reaction conditions, solvent-free nih.gov |

| Heterogeneous | Silicotungstic acid on Amberlyst-15 | Easy catalyst recovery and recycling, solventless conditions mdpi.com |

This table is interactive. Click on the headers to sort.

The hydrogen-bonding capabilities of the pyrimidinone moiety are instrumental in the field of supramolecular chemistry, particularly in the production of advanced polymers and adhesives. The 2-ureido-4[1H]-pyrimidinone (UPy) unit is well-known for its ability to form strong, yet reversible, quadruple hydrogen-bond arrays. nih.govnih.gov This self-assembly behavior allows for the creation of "supramolecular polymers" where shorter polymer chains are linked by these non-covalent interactions.

These materials exhibit unique properties, such as self-healing and stimuli-responsiveness, making them highly desirable for applications like "debonding-on-demand" adhesives. researchgate.netgoogle.com For example, polymers functionalized with UPy groups can form robust adhesive materials that lose their adhesive strength upon heating, as the hydrogen bonds dissociate. google.com This allows for easy separation of bonded components without damaging the substrates. Research has demonstrated the development of branched supramolecular polymers incorporating UPy units that show strong adhesion to both dry and wet surfaces, including biological tissues. nih.gov

The pyrimidinone ring system serves as a valuable scaffold in the synthesis of chromophores for textile applications. Its heterocyclic structure can be chemically modified to create azo dyes, which are a major class of synthetic colorants. Research has shown the successful synthesis of novel heterocyclic azo-disperse dyes incorporating pyrimidinone moieties. researchgate.net These dyes have been applied to polyester fabrics, demonstrating good color characteristics and fastness properties against washing, light, and rubbing. researchgate.net The inclusion of the pyrimidinone structure can also confer additional functionalities; for instance, certain pyrimidine (B1678525) azo dyes have shown potential as antibacterial agents when applied to textiles. researchgate.net

Pyrimidinone derivatives have emerged as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govbohrium.com These molecules protect the metal surface by adsorbing onto it, forming a barrier that prevents contact with the corrosive medium. The inhibition mechanism involves the heteroatoms (nitrogen and oxygen) and the π-electrons of the pyrimidinone ring, which interact with the vacant d-orbitals of the metal atoms. nih.govresearchgate.net

Studies on mild steel and copper have shown that the efficiency of inhibition increases with the concentration of the pyrimidinone derivative. nih.govresearchgate.net The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govresearchgate.net The effectiveness of these compounds, which can act as mixed-type inhibitors, makes them promising candidates for industrial applications such as acid pickling and cleaning processes. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Pyrimidinone Derivatives

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide | Copper | 1.0 M HNO₃ | 89.59 nih.govnih.gov |

| 4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (DPTP) | Mild Steel | 1 M HCl | 91.7 bohrium.com |

This table is interactive. Click on the headers to sort.

Food Chemistry Considerations (e.g., Flavor Compounds)

Based on available scientific literature, there is currently no significant information linking 1-ethyl-4,6-dimethyl-2(1H)-pyrimidinone or its close derivatives to the formation or characterization of flavor compounds in food chemistry. The research focus for this class of compounds remains primarily in the areas of medicinal chemistry, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-4,6-dimethyl-2(1H)-pyrimidinone, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves multi-step synthesis starting from ethyl cyanoacetate. For example, 2-amino-4,6-dimethyl nicotinamide (a precursor) can be synthesized via malonamamidine hydrochloride intermediates, followed by cyclization with substituted aldehydes . Optimization may include adjusting reaction temperature (e.g., 80–100°C), solvent polarity (DMF or ethanol), and catalyst selection (e.g., HCl in DMF). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions (e.g., ethyl and methyl groups at positions 1, 4, and 6) and tautomeric forms .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 166.1106) .

- FT-IR : Identify carbonyl stretching vibrations (~1650–1700 cm) and N–H bending modes for the pyrimidinone ring .

Q. How does solvent polarity influence the solubility and stability of this compound?

- Methodology : Test solubility in solvents of varying polarity (e.g., water, DMSO, ethanol). Polar aprotic solvents like DMF enhance solubility due to hydrogen bonding with the pyrimidinone carbonyl group. Stability studies (via HPLC or TLC) under acidic/basic conditions can reveal degradation pathways .

Advanced Research Questions

Q. What mechanisms govern the emission switching behavior of structurally related pyrimidinones, and how can this inform studies on this compound?

- Methodology : For analogs like 1-ethyl-4,6-diphenylpyrimidinones, emission modulation depends on:

- Protonation state : Acidic conditions shift emission spectra due to changes in intramolecular charge transfer (ICT) .

- Solvent viscosity : Restricted intramolecular rotation in viscous solvents (e.g., polyethylene glycol) enhances fluorescence quantum yield .

- Experimental design : Use steady-state/time-resolved fluorescence spectroscopy and TD-DFT calculations to map excited-state geometries .

Q. How can computational methods (e.g., TD-DFT) predict the photophysical properties of this compound derivatives?

- Methodology :

- Optimize ground- and excited-state geometries using Gaussian or ORCA software.

- Calculate vertical excitation energies and compare with UV-vis absorption data.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify charge-transfer transitions .

Q. What strategies are effective for evaluating the biological activity of pyrimidinone derivatives, and how do structural modifications impact efficacy?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens, methoxy groups) and test antimicrobial or enzyme-inhibitory activity via microdilution assays .

- Mechanistic studies : Use fluorescence quenching or molecular docking to assess interactions with biological targets (e.g., bacterial enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.